molecular formula C11H11N5O3 B4304974 N-{4-[(anilinocarbonyl)amino]-1,2,5-oxadiazol-3-yl}acetamide

N-{4-[(anilinocarbonyl)amino]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No. B4304974
M. Wt: 261.24 g/mol
InChI Key: BPEVQGSFSJNHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(anilinocarbonyl)amino]-1,2,5-oxadiazol-3-yl}acetamide, also known as ANCCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. ANCCA is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure.

Mechanism of Action

N-{4-[(anilinocarbonyl)amino]-1,2,5-oxadiazol-3-yl}acetamide inhibits the activity of histone acetyltransferases (HATs) by binding to the bromodomain of HATs. HATs are enzymes that add acetyl groups to histones, which leads to the activation of gene expression. Inhibition of HATs by N-{4-[(anilinocarbonyl)amino]-1,2,5-oxadiazol-3-yl}acetamide leads to the suppression of gene expression, which ultimately results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-{4-[(anilinocarbonyl)amino]-1,2,5-oxadiazol-3-yl}acetamide has been shown to exhibit anticancer activity in various cancer cell lines such as breast, prostate, and lung cancer cells. N-{4-[(anilinocarbonyl)amino]-1,2,5-oxadiazol-3-yl}acetamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-{4-[(anilinocarbonyl)amino]-1,2,5-oxadiazol-3-yl}acetamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-{4-[(anilinocarbonyl)amino]-1,2,5-oxadiazol-3-yl}acetamide is a potent inhibitor of HATs with high selectivity and specificity. N-{4-[(anilinocarbonyl)amino]-1,2,5-oxadiazol-3-yl}acetamide has been shown to exhibit anticancer activity in various cancer cell lines, which makes it a promising candidate for the development of novel anticancer drugs. However, N-{4-[(anilinocarbonyl)amino]-1,2,5-oxadiazol-3-yl}acetamide has poor solubility in water, which limits its application in in vivo studies.

Future Directions

N-{4-[(anilinocarbonyl)amino]-1,2,5-oxadiazol-3-yl}acetamide has the potential to be used as a therapeutic agent for the treatment of cancer and inflammatory diseases. Future research should focus on the development of N-{4-[(anilinocarbonyl)amino]-1,2,5-oxadiazol-3-yl}acetamide analogs with improved solubility and pharmacokinetic properties. N-{4-[(anilinocarbonyl)amino]-1,2,5-oxadiazol-3-yl}acetamide can also be used as a building block for the synthesis of novel materials with unique properties. Future research should focus on the synthesis and characterization of N-{4-[(anilinocarbonyl)amino]-1,2,5-oxadiazol-3-yl}acetamide-based materials for various applications such as sensors, catalysis, and energy storage.

Scientific Research Applications

N-{4-[(anilinocarbonyl)amino]-1,2,5-oxadiazol-3-yl}acetamide has been extensively studied for its potential application in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-{4-[(anilinocarbonyl)amino]-1,2,5-oxadiazol-3-yl}acetamide has been shown to exhibit anticancer activity by inhibiting the activity of histone acetyltransferases. In biochemistry, N-{4-[(anilinocarbonyl)amino]-1,2,5-oxadiazol-3-yl}acetamide has been used as a probe to study the mechanism of protein-protein interactions. In materials science, N-{4-[(anilinocarbonyl)amino]-1,2,5-oxadiazol-3-yl}acetamide has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-[4-(phenylcarbamoylamino)-1,2,5-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c1-7(17)12-9-10(16-19-15-9)14-11(18)13-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,15,17)(H2,13,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEVQGSFSJNHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NON=C1NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(phenylcarbamoyl)amino]-1,2,5-oxadiazol-3-yl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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